(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate
Overview
Description
(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C12H14O5S and its molecular weight is 270.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuropsychiatric and Neurological Drug Development : A tetracyclic quinoxaline derivative showing promise as a multifunctional drug candidate for treating neuropsychiatric and neurological disorders was synthesized using a similar compound. This derivative exhibits potent binding affinities to serotonin and dopamine receptors, indicating its potential in antipsychotic efficacy (Li et al., 2014).
Corrosion Inhibition : A synthesized variant was investigated for its inhibitory action on the corrosion of Aluminum in sulfuric acid. The compound demonstrated excellent inhibiting properties, with efficiency increasing alongside the inhibitor's concentration (Ehsani et al., 2015).
Antioxidant Additives for Lubricating Oils : Certain derivatives were evaluated as antioxidant and corrosion inhibitors for gasoline lubricating oil. Some compounds showed high antioxidant activity, making them suitable for use in lubricating oils (Habib et al., 2014).
Molecular Structure Studies : The structure of 4-methylbenzenesulfonate anions was studied using ab initio quantum chemical methods and vibrational spectroscopy, contributing to the understanding of molecular structures in various salts (Ristova et al., 1999).
Cancer Treatment Research : Tosylate salts of an anticancer drug, lapatinib, were obtained during crystallization attempts. The study of these salts aids in understanding the role of nonbonded interactions in solid states, which is crucial for the physicochemical properties of drug products (Ravikumar et al., 2013).
Properties
IUPAC Name |
(5-oxooxolan-2-yl)methyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5S/c1-9-2-5-11(6-3-9)18(14,15)16-8-10-4-7-12(13)17-10/h2-3,5-6,10H,4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAXYKDBRBNWKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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